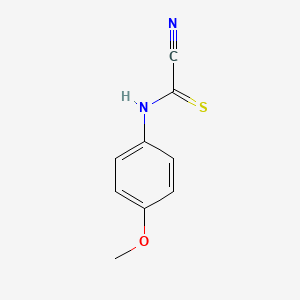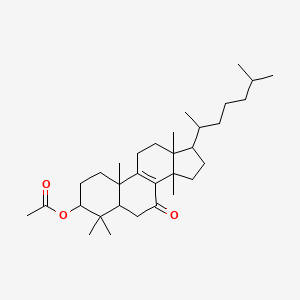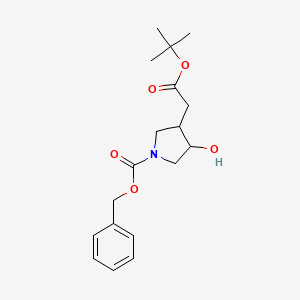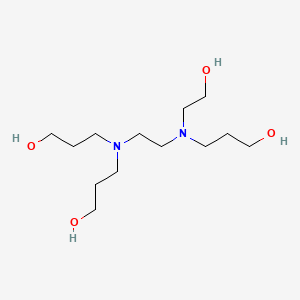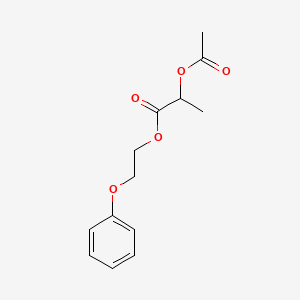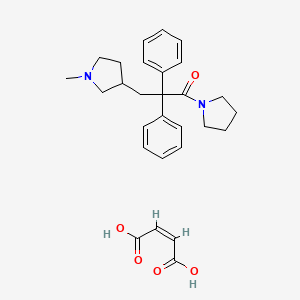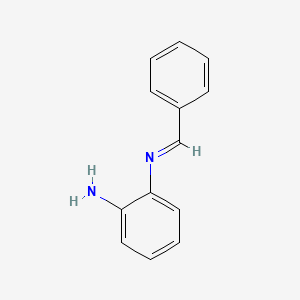
2-(Benzylideneamino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylideneamino)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)aniline can be synthesized through the condensation reaction between aniline and benzaldehydeThe reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts to increase the reaction rate and yield. For example, green catalysts such as Kinnow peel powder have been explored for their efficiency in promoting the Schiff base reaction . Additionally, the use of heterogeneous catalysts like palladium-metalated PCN-222 has been reported to facilitate the aerobic photo-oxidative cross-condensation of anilines with benzylic amines .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylideneamino)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzylideneamino)aniline involves its interaction with various molecular targets and pathways. The imine group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
2-(Benzylideneamino)aniline can be compared with other similar compounds such as:
N-Benzylideneaniline: Similar structure but lacks the ortho-substitution on the aniline ring.
2-Benzyl N-substituted anilines: These compounds have additional substituents on the aniline ring, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
717-57-7 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H,14H2 |
Clave InChI |
CSRSTILEXCMIAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


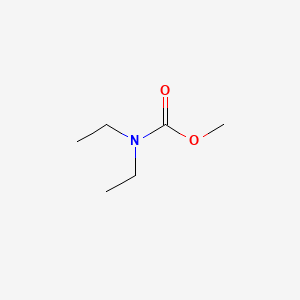
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
